![molecular formula C21H23NO6S B2448896 Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1705273-81-9](/img/structure/B2448896.png)
Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also includes a methoxyphenyl group and a benzoate group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups attached to the piperidine ring. These include a methoxyphenyl group, a sulfonyl group, and a benzoate group . The compound’s empirical formula is C13H20ClNO3S, and its molecular weight is 305.82 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Influence of Solvent on Sulfoxide Thermolysis
Research has explored the intriguing influence of solvents on the regioselectivity of sulfoxide thermolysis. For example, the sulfoxide thermolysis of diastereoisomeric methyl compounds in different solvents like toluene and acetic acid results in the formation of various products due to the loss of benzenesulfenic acid. This study highlights the significant impact of solvent choice on chemical reactions' outcomes and regioselectivity, providing valuable insights for chemical synthesis processes involving sulfoxide thermolysis (Bänziger, Klein, & Rihs, 2002).
Cyclization Reactions
Another area of interest is the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting exclusively in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research sheds light on the behavior of this compound in base-mediated cyclization reactions, contributing to the synthesis of complex heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Optimization of Reaction Conditions
The optimization of reaction conditions for the synthesis of related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, has been studied. By adjusting factors like molar ratio, reaction time, and temperature, researchers have significantly improved the yield of key steps in the synthesis of important intermediates. This work is critical for enhancing the efficiency and scalability of synthetic routes for pharmaceuticals and other chemical products (Xu, Guo, Li, & Liu, 2018).
Future Directions
The future directions for research on this compound and similar piperidine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . This could include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVHXGZNPCSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate |
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